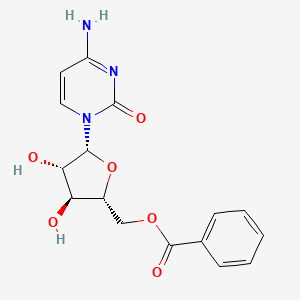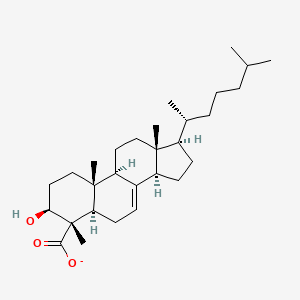
Depep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Depep involves specific synthetic routes and reaction conditions. Generally, researchers use two main methods to prepare compounds like this compound: the heating method and the grinding method . The heating method involves mixing and heating the compounds under constant stirring until a homogeneous liquid is formed. This method is straightforward and economical, making it suitable for industrial production. The grinding method, on the other hand, involves physically grinding the compounds together to form a homogeneous mixture. This method is often used when the compounds are sensitive to heat.
Analyse Chemischer Reaktionen
Depep undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with higher oxidation states, while reduction reactions may produce compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Depep has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions due to its unique properties . In biology, this compound is studied for its potential antimicrobial and antifungal activities . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, this compound is used in the preparation and extraction of organic molecules, making it a valuable tool in analytical chemistry .
Wirkmechanismus
The mechanism of action of Depep involves its interaction with molecular targets and pathways within biological systems. Studies have shown that this compound can affect cellular morphology and signaling pathways, leading to various biological effects . For example, this compound has been found to interact with specific proteins and enzymes, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved in these effects are still being investigated, but current research suggests that this compound may have multiple targets within the cell.
Vergleich Mit ähnlichen Verbindungen
Depep can be compared with other similar compounds, such as deep eutectic solvents (DES) and ionic liquids (ILs). While both DES and ILs share some properties with this compound, such as low toxicity and high thermal stability, this compound has unique features that set it apart . For example, this compound has a specific molecular structure that allows it to form stable complexes with various organic and inorganic molecules, making it more versatile in certain applications . Other similar compounds include choline chloride-based DES and quaternary ammonium salts, which also have unique properties and applications .
Eigenschaften
CAS-Nummer |
81051-35-6 |
|---|---|
Molekularformel |
C23H42NO6P |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
2-(2-dodecoxyethoxy)ethyl 2-(4-oxo-3H-pyridin-1-ium-1-yl)ethyl phosphite |
InChI |
InChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3 |
InChI-Schlüssel |
JHTGIEJZDOSLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)([O-])OCC[N+]1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1 |
Synonyme |
2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate 2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate DEPEP ST 029 ST-029 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)






![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)


![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)

